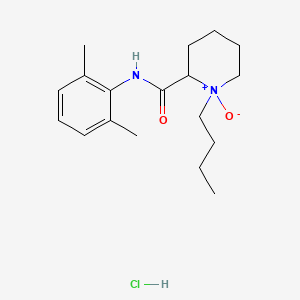
Bupivacaine N-Oxide Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bupivacaine N-Oxide Hydrochloride Salt is a compound with the molecular formula C18H29ClN2O2 . It is a derivative of Bupivacaine, a local anesthetic widely used in clinical settings . The compound is used in various medical procedures to provide temporary numbness or loss of sensation in a specific area of the body .
Molecular Structure Analysis
The molecular structure of this compound includes an aromatic ring, a connecting group which is an amide, and an ionizable amine group . The compound has a molecular weight of 340.9 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 5 .Applications De Recherche Scientifique
Pharmacological Properties of Bupivacaine
Bupivacaine is known for its high potency and long duration of action, which makes it an attractive option for various medical procedures requiring anesthesia. It operates by blocking the sodium channels in nerve fibers, preventing the initiation and transmission of nerve impulses, thereby inducing local anesthesia. Its chemical properties allow for an increased duration of action and a favorable potency-toxicity ratio compared to other local anesthetics (Babst & Gilling, 1978).
Extended-Release Formulations for Postoperative Pain
Recent advancements have focused on creating extended-release formulations of Bupivacaine to prolong its analgesic effects, particularly in postoperative pain management. One such innovation is the combination of Bupivacaine with Meloxicam (HTX-011), designed to release both drugs simultaneously over 72 hours, significantly reducing postoperative pain and opioid consumption compared to Bupivacaine Hydrochloride (HCl) alone (Blair, 2021).
Compatibility with Other Drugs and Materials
The compatibility of Bupivacaine with other drugs and materials is crucial for its application in surgical settings. Studies have shown that liposome Bupivacaine, an extended-release formulation, demonstrates compatibility with various diluents and implanted materials, such as silicone and titanium, with little to no impact on the drug's efficacy or the integrity of the materials. This compatibility extends to co-administration with other local anesthetics and common surgical drugs, indicating its safe use in a wide range of clinical scenarios (Kharitonov, 2014).
Non-Surgical Applications
In addition to its surgical applications, Bupivacaine has been explored for non-surgical treatments, such as in the management of strabismus. Intramuscular injection of Bupivacaine can lead to muscle fiber regeneration and increased muscle strength, presenting a potential non-surgical option for correcting certain types of eye misalignment (Kiarudi et al., 2022).
Mécanisme D'action
- Additionally, it may bind to prostaglandin E2 receptors (subtype EP1), reducing inflammation and fever .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Bupivacaine N-Oxide Hydrochloride Salt should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Contact with skin, eyes, or clothing should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .
Analyse Biochimique
Biochemical Properties
Bupivacaine N-Oxide Hydrochloride Salt, like Bupivacaine, is thought to exert its effects primarily through sodium channel block . This blockage inhibits the propagation of neuronal action potentials, leading to a decrease in sensation in the area where it is applied .
Cellular Effects
This compound can have various effects on cells. For instance, it has been found to cause paresthesia, paralysis, apnea, hypoventilation, fecal incontinence, and urinary incontinence . Additionally, it can cause chondrolysis after continuous infusion into a joint space .
Molecular Mechanism
The main action of this compound is through sodium channel block . It binds to the sodium channels on neurons, inhibiting the propagation of action potentials and thereby decreasing sensation .
Temporal Effects in Laboratory Settings
This compound is often used in laboratory settings due to its long duration of action . It is commonly injected into surgical wound sites to reduce pain for up to 20 hours after surgery .
Metabolic Pathways
This compound is extensively metabolized, with no unchanged Bupivacaine detected in urine or feces . In vitro studies have shown that the CYP3A4 and CYP1A2 isoforms mediate the metabolism of Bupivacaine to desbutyl Bupivacaine and 3-hydroxy Bupivacaine, respectively .
Transport and Distribution
Bupivacaine is often administered by spinal injection, suggesting that it can be distributed throughout the body via the circulatory system .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cell membrane where it can interact with sodium channels .
Propriétés
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVSYTYTKCADQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)
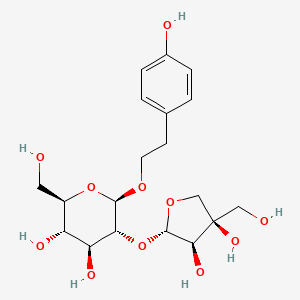

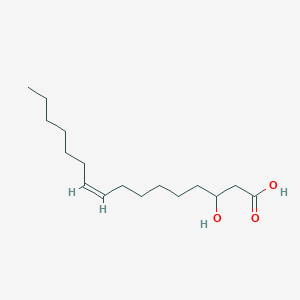

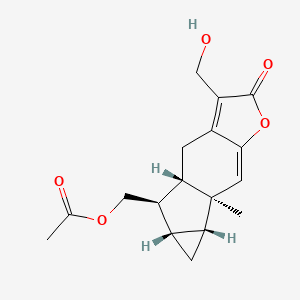

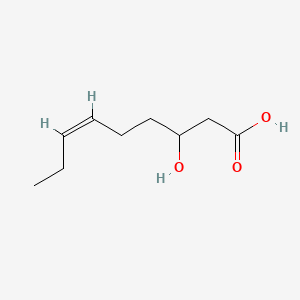
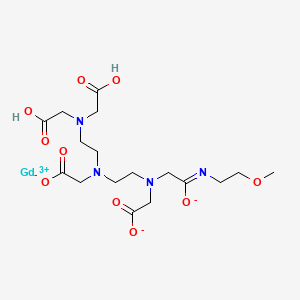
![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)


